Cas no 1850237-47-6 (N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine)

N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine structure
1850237-47-6 structure
商品名:N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine
CAS番号:1850237-47-6
MF:C11H16BrN3
メガワット:270.168841362
CID:5898639
PubChem ID:165935484

N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine 化学的及び物理的性質

名前と識別子

    • 1850237-47-6
    • N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine
    • EN300-4691989
    • インチ: 1S/C11H16BrN3/c1-15(10-5-8(13)6-10)7-9-3-2-4-11(12)14-9/h2-4,8,10H,5-7,13H2,1H3
    • InChIKey: JNLLSELEOYCIIW-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(CN(C)C2CC(C2)N)=N1

計算された属性

  • せいみつぶんしりょう: 269.05276g/mol
  • どういたいしつりょう: 269.05276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 42.2Ų

N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4691989-1.0g
N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine
1850237-47-6 95.0%
1.0g
$1129.0 2025-03-15
Enamine
EN300-4691989-10.0g
N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine
1850237-47-6 95.0%
10.0g
$4852.0 2025-03-15
Enamine
EN300-4691989-2.5g
N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine
1850237-47-6 95.0%
2.5g
$2211.0 2025-03-15
Enamine
EN300-4691989-0.1g
N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine
1850237-47-6 95.0%
0.1g
$993.0 2025-03-15
Enamine
EN300-4691989-0.25g
N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine
1850237-47-6 95.0%
0.25g
$1038.0 2025-03-15
Enamine
EN300-4691989-0.5g
N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine
1850237-47-6 95.0%
0.5g
$1084.0 2025-03-15
Enamine
EN300-4691989-0.05g
N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine
1850237-47-6 95.0%
0.05g
$948.0 2025-03-15
Enamine
EN300-4691989-5.0g
N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine
1850237-47-6 95.0%
5.0g
$3273.0 2025-03-15

N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine 関連文献

N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamineに関する追加情報

Comprehensive Analysis of N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine (CAS No. 1850237-47-6)

N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine (CAS No. 1850237-47-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a bromopyridinyl moiety and a methylcyclobutane-diamine backbone, this compound exhibits potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and ligand design, given its ability to modulate biological targets.

The compound's CAS number 1850237-47-6 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its molecular structure combines a 6-bromopyridine group, known for its electron-withdrawing properties, with a cyclobutane-diamine scaffold, which enhances conformational rigidity. This combination makes it a valuable candidate for studying structure-activity relationships (SAR) in medicinal chemistry. Recent trends in AI-driven drug discovery have further highlighted the importance of such compounds, as they are often used to train machine learning models for molecular property prediction.

In the context of green chemistry, N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine has been explored for its synthetic versatility. Researchers are investigating eco-friendly protocols for its preparation, aligning with global demands for sustainable synthesis. Questions like "How to optimize the yield of CAS 1850237-47-6?" or "What are the alternative routes for its synthesis?" are frequently searched in academic and industrial forums, reflecting its practical relevance.

The compound's potential extends to catalysis and material science, where its bromine atom offers a handle for further functionalization via cross-coupling reactions. This adaptability makes it a hotspot for innovations in heterocyclic chemistry. Additionally, its stability under various conditions has prompted studies on its use in high-throughput screening libraries, a key focus area for drug development pipelines.

From a commercial perspective, CAS 1850237-47-6 is often listed in catalogs of fine chemical suppliers, catering to the needs of contract research organizations (CROs) and academic labs. Its pricing and availability are frequently queried alongside terms like "bulk purchase of bromopyridine derivatives" or "custom synthesis of cyclobutane diamines," underscoring its market demand. Regulatory compliance, such as REACH and GMP standards, is another critical aspect discussed in procurement circles.

In summary, N1-[(6-bromopyridin-2-yl)methyl]-N1-methylcyclobutane-1,3-diamine represents a multifaceted compound with broad applicability. Its integration into cutting-edge research and alignment with industry trends ensure its continued relevance. As scientific inquiries evolve, this compound is poised to remain a subject of interest for its therapeutic potential and chemical ingenuity.

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